Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate
Overview
Description
Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate is a complex organic compound that features a benzoate ester linked to a bromopyridine moiety through a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through bromination of pyridine-3-carboxylic acid.
Formation of 5-bromopyridine-3-carbonyl chloride: The carboxylic acid is converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Synthesis of 4-aminobenzoic acid methyl ester: This involves esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the 5-bromopyridine-3-carbonyl chloride with 4-aminobenzoic acid methyl ester in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, potentially forming carboxylic acids or ketones.
Reduction: Reduced forms, such as alcohols or amines.
Hydrolysis: 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoic acid.
Scientific Research Applications
Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with biological macromolecules through halogen bonding, while the carbamothioylamino group can form hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: A simpler compound with a similar bromopyridine structure.
4-aminobenzoic acid methyl ester: Shares the benzoate ester moiety.
5-bromonicotinic acid methyl ester: Another bromopyridine derivative with a carboxylate ester group.
Uniqueness
Methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate is unique due to its combination of a bromopyridine moiety and a benzoate ester linked through a carbamothioylamino group
Properties
IUPAC Name |
methyl 4-[(5-bromopyridine-3-carbonyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-22-14(21)9-2-4-12(5-3-9)18-15(23)19-13(20)10-6-11(16)8-17-7-10/h2-8H,1H3,(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQSAWAOLFIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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